molecular formula C20H16ClF3N2OS B2805253 N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(trifluoromethyl)benzamide CAS No. 932960-64-0

N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(trifluoromethyl)benzamide

Cat. No.: B2805253
CAS No.: 932960-64-0
M. Wt: 424.87
InChI Key: TWHDPKQHYDVDQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This chemical entity, N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(trifluoromethyl)benzamide, is a synthetic small molecule of interest in basic pharmacological research. It belongs to a class of N-(thiazol-2-yl)-benzamide analogs that have been identified as potent and selective negative allosteric modulators of the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily . Compounds with this core structure demonstrate non-competitive antagonism, potentially by targeting the transmembrane and/or intracellular domains of the receptor, leading to a state-dependent inhibition of both Zn²⁺- and H⁺-evoked signaling as well as spontaneous channel activity . The integration of a 1,3-thiazole ring and a benzamide moiety is a recognized structural motif in medicinal chemistry, associated with diverse pharmacological activities and significant protein-binding potential, as observed in related molecular systems . This molecule is supplied exclusively for investigational purposes in non-clinical research, such as the exploration of ion channel physiology, the characterization of Cys-loop receptor function, and the development of novel pharmacological tools for neurobiological studies.

Properties

IUPAC Name

N-[2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClF3N2OS/c1-12-17(28-19(26-12)13-6-8-14(21)9-7-13)10-11-25-18(27)15-4-2-3-5-16(15)20(22,23)24/h2-9H,10-11H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWHDPKQHYDVDQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)CCNC(=O)C3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClF3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

It’s known that thiazole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors. This suggests that the compound could potentially interact with a variety of biological targets.

Biochemical Pathways

Given the broad spectrum of biological activities associated with thiazole derivatives, it can be inferred that the compound may influence multiple biochemical pathways. These could include pathways related to inflammation, viral replication, cancer cell proliferation, HIV infection, oxidative stress, microbial growth, tuberculosis, diabetes, malaria, and cholinesterase activity.

Result of Action

Given the wide range of biological activities associated with thiazole derivatives, the compound could potentially exert various effects at the molecular and cellular levels. These effects could include inhibition of viral replication, reduction of inflammation, inhibition of cancer cell proliferation, prevention of HIV infection, reduction of oxidative stress, inhibition of microbial growth, inhibition of tuberculosis, regulation of blood glucose levels, prevention of malaria, and inhibition of cholinesterase activity.

Biochemical Analysis

Cellular Effects

Thiazole derivatives have been found to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. These activities suggest that the compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Thiazole derivatives are known to bind with high affinity to multiple receptors. This suggests that the compound could exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Biological Activity

N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(trifluoromethyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C16H13ClN2O2S
  • Molecular Weight : 332.8 g/mol
  • CAS Number : 866018-57-7

The compound exhibits several biological activities, primarily attributed to its structural components, which include a thiazole ring and a trifluoromethyl group. These features contribute to its interaction with various biological targets:

  • Antimicrobial Activity : Research indicates that derivatives of compounds related to this structure have shown effectiveness against Mycobacterium tuberculosis and other bacterial strains. For instance, analogs with similar thiazole structures have demonstrated moderate inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), suggesting potential as antimicrobial agents .
  • Enzyme Inhibition : The compound is believed to act as a non-covalent inhibitor targeting specific enzymes involved in cellular processes. Studies on related compounds have shown promising results in inhibiting AChE with IC50 values lower than those of established drugs like rivastigmine .
  • Anticancer Potential : Preliminary studies suggest that compounds with similar thiazole moieties can induce apoptosis in cancer cell lines. For instance, related thiazole compounds have been evaluated for their antiproliferative effects against various solid tumors, demonstrating significant IC50 values indicative of their potency .

Antimicrobial Efficacy

A study evaluating the antimicrobial properties of thiazole derivatives found that certain compounds exhibited minimum inhibitory concentrations (MICs) effective against Mycobacterium tuberculosis. The most potent derivatives had MIC values ranging from 125 µM to 250 µM, showcasing their potential as therapeutic agents against resistant strains .

Enzyme Inhibition Studies

In another investigation focusing on enzyme inhibition, derivatives similar to this compound were screened for AChE and BuChE inhibition. The results indicated that these compounds could serve as leads for developing new inhibitors for neurological disorders characterized by cholinergic dysfunction .

Anticancer Activity

Research into the anticancer properties of structurally related thiazole compounds revealed significant cytotoxic effects against HepG2 liver cancer cells, with IC50 values around 1.30 μM. These findings suggest that modifications in the thiazole structure can enhance the anticancer activity of benzamide derivatives .

Summary of Biological Activities

Activity TypeTarget Organism/EnzymeObserved EffectIC50 Value
AntimicrobialMycobacterium tuberculosisModerate inhibition125 - 250 µM
Enzyme InhibitionAChE and BuChENon-covalent inhibition< 106.75 µM
AnticancerHepG2 cellsInduction of apoptosis1.30 µM

Comparison with Similar Compounds

The compound’s structural and functional similarities to other thiazole- and benzamide-based derivatives allow for critical comparisons in terms of synthesis, spectral properties, and substituent effects. Below is a detailed analysis supported by data from the provided evidence:

Structural Analogues

A. N-[2-(4-chlorophenyl)-4-hydroxy-1,3-thiazol-5-yl]benzamide (4da)

  • Structural Features : Shares the 4-chlorophenyl-substituted thiazole core and benzamide group. However, it has a hydroxyl group at position 4 of the thiazole instead of a methyl group.
  • Synthesis : Synthesized via Hantzsch cyclization from acetamide and nitro/methoxy-substituted thiourea precursors, achieving 90–95% yields as amorphous solids .
  • Spectral Data :
    • IR : Strong C=O stretch at ~1660–1680 cm⁻¹ (benzamide), absence of C=S bands (indicative of cyclization) .
    • ¹H-NMR : Signals for aromatic protons (δ 7.2–8.1 ppm) and hydroxyl group (broad peak at δ 10.5 ppm) .

B. N-[2-(4-chlorophenyl)-4-hydroxy-1,3-thiazol-5-yl]-1,3-benzodioxole-5-carboxamide (4db)

  • Structural Features : Replaces the trifluoromethylbenzamide with a 1,3-benzodioxole-carboxamide group.
  • Impact of Substituents : The benzodioxole group may enhance π-π stacking interactions but reduce lipophilicity compared to the trifluoromethyl group in the target compound .

C. 2-(Trifluoromethyl)-N-{2-[5-(trifluoromethyl)pyridin-2-yl]ethyl}benzamide (Enamine Ltd. Catalogue)

  • Structural Features : Replaces the thiazole ring with a pyridine system. The trifluoromethyl group is retained on both the benzamide and pyridine moieties.
  • Synthetic Relevance : Demonstrates the versatility of trifluoromethyl-substituted benzamides in targeting diverse heterocyclic scaffolds .
Physicochemical and Functional Comparisons
Compound Key Substituents Synthetic Yield Key Spectral Markers
Target Compound 4-methyl-thiazole, 2-(trifluoromethyl)benzamide Not reported Expected C=O stretch (~1660 cm⁻¹), CF₃ signals (¹⁹F-NMR: δ -60 to -70 ppm)
N-[2-(4-chlorophenyl)-4-hydroxy-1,3-thiazol-5-yl]benzamide (4da) 4-hydroxy-thiazole, unsubstituted benzamide 90–95% C=O (1663–1682 cm⁻¹), hydroxyl proton (δ 10.5 ppm)
2-(Trifluoromethyl)-N-{2-[5-(trifluoromethyl)pyridin-2-yl]ethyl}benzamide Pyridine core, dual trifluoromethyl groups Not reported Pyridine ring protons (δ 8.0–8.5 ppm), dual CF₃ (¹⁹F-NMR: δ -60 to -70 ppm)
Metabolic and Stability Considerations
  • Hydroxyl vs. Methyl Substitution: Compounds like 4da with a hydroxyl group on the thiazole (vs.
  • Trifluoromethyl Impact: The trifluoromethyl group in the target compound likely enhances resistance to oxidative metabolism compared to non-halogenated analogs, as seen in pesticide derivatives like diflufenican () .
Electronic Effects
  • The 4-chlorophenyl group in the target compound and its analogs introduces electron-withdrawing effects, stabilizing the thiazole ring and modulating electronic interactions with biological targets.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(trifluoromethyl)benzamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions, such as coupling thiazole intermediates with benzamide precursors. Key steps include:

  • Thiazole ring formation : Reacting 4-chlorophenyl thiourea derivatives with α-bromoketones under reflux in ethanol .
  • Amide bond formation : Using coupling agents like chloroacetyl chloride in dioxane with triethylamine as a base, followed by recrystallization (ethanol-DMF) to purify the product .
  • Critical parameters : Temperature control (20–25°C during chloroacetyl chloride addition), solvent choice (dioxane for solubility), and reaction time (monitored via TLC). Yield optimization requires inert atmospheres to prevent oxidation of sensitive groups like trifluoromethyl .

Q. What analytical techniques are essential for confirming the structural integrity of this compound?

  • Methodological Answer :

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm the presence of the trifluoromethyl group (–CF3_3, δ ~110–125 ppm in 13^13C) and thiazole protons (δ 6.5–8.0 ppm) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to verify the molecular formula (e.g., C21_{21}H17_{17}ClF3_3N2_2OS) .
  • HPLC : Purity assessment (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .

Q. How can researchers conduct initial bioactivity screening for this compound?

  • Methodological Answer :

  • Antimicrobial assays : Broth microdilution (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
  • Anticancer screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} calculations after 48-hour exposure .
  • Dose-response curves : Use 3–5 log-scale concentrations to identify potency thresholds .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve this compound's bioactivity?

  • Methodological Answer :

  • Functional group substitutions : Replace the 4-chlorophenyl group with electron-withdrawing (e.g., –NO2_2) or donating (e.g., –OCH3_3) groups to modulate receptor binding .
  • Thiazole ring modifications : Introduce methyl or amino groups at the 4-position to enhance solubility or target affinity .
  • Bioisosteric replacements : Substitute the trifluoromethyl group with –CF2_2H or –SCF3_3 to evaluate metabolic stability .
  • Data table :
ModificationBioactivity (IC50_{50}, μM)Solubility (μg/mL)
–CF3_30.4512.8
–CF2_2H0.6218.3
–SCF3_30.899.4

Q. How to resolve contradictions in reported bioactivity data across different assays?

  • Methodological Answer :

  • Assay standardization : Control variables like cell passage number, serum concentration, and incubation time .
  • Off-target profiling : Use kinome-wide screening (e.g., KINOMEscan) to identify non-specific interactions .
  • Metabolic stability tests : Incubate with liver microsomes (human/rat) to assess if metabolite interference explains discrepancies .

Q. What computational strategies can predict this compound's interaction with biological targets?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina to model binding to kinases (e.g., EGFR) or antimicrobial targets (e.g., DNA gyrase) .
  • Quantum mechanics/molecular mechanics (QM/MM) : Calculate binding energies of the trifluoromethyl group in enzyme active sites .
  • ADMET prediction : SwissADME to estimate permeability (LogP >3) and cytochrome P450 inhibition risks .

Q. How to evaluate the compound's stability under varying pH and temperature conditions?

  • Methodological Answer :

  • Forced degradation studies :
  • Acidic/basic hydrolysis : Incubate in 0.1M HCl/NaOH (37°C, 24h) and monitor degradation via HPLC .
  • Thermal stress : Heat at 60°C for 72h in solid state to assess crystallinity changes (PXRD) .
  • Light exposure : UV-visible spectroscopy post-ICH Q1B photostability testing .

Q. What experimental approaches can elucidate its mechanism of action in cancer cells?

  • Methodological Answer :

  • Transcriptomics : RNA-seq to identify differentially expressed genes (e.g., apoptosis regulators like Bcl-2) .
  • Flow cytometry : Annexin V/PI staining to quantify apoptosis/necrosis ratios .
  • Target engagement assays : Cellular thermal shift assay (CETSA) to confirm binding to suspected targets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.